molecular formula C24H40N2O3 B1678650 Nexopamil CAS No. 136033-49-3

Nexopamil

Número de catálogo B1678650
Número CAS: 136033-49-3
Peso molecular: 404.6 g/mol
Clave InChI: SKDZEFVVFACNLS-DEOSSOPVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Structure Analysis

The molecular formula of Nexopamil is C24H40N2O3 . Its structure includes a combination of hexylmethylamino, isopropyl, and trimethoxyphenyl groups .


Physical And Chemical Properties Analysis

Nexopamil has a molecular weight of 404.59 . It is a small molecule drug, which suggests it may have good bioavailability and be able to cross biological barriers such as the blood-brain barrier .

Relevant Papers One relevant paper discusses the potent antifibrillatory effect of Nexopamil during myocardial ischemia and reperfusion in dogs . The study found that Nexopamil effectively prevents ventricular tachycardia and fibrillation, reducing T-wave alternans magnitude and requiring less medication than diltiazem alone .

Aplicaciones Científicas De Investigación

Myocardial Protection

Nexopamil, a combined calcium and serotonin (5-HT2) antagonist, has been shown to protect the heart from ischemia- and reperfusion-induced myocardial injury. In studies involving anesthetized pigs, nexopamil significantly reduced infarct size and creatine kinase release, indicating a protective effect on the myocardium during reperfusion (Hohlfeld et al., 1994). This was achieved without significantly altering hemodynamics, suggesting its potential utility in treating myocardial ischemia.

Antifibrillatory Effects

Nexopamil has demonstrated potent antifibrillatory effects during myocardial ischemia and reperfusion in dogs. It was found to be effective in preventing ventricular tachycardia and fibrillation, and in reducing T-wave alternans magnitude during coronary artery occlusion and abrupt reperfusion (Nearing et al., 1996). These findings highlight its potential for clinical application in arrhythmia management.

Propiedades

IUPAC Name

(2S)-5-[hexyl(methyl)amino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N2O3/c1-8-9-10-11-14-26(4)15-12-13-24(18-25,19(2)3)20-16-21(27-5)23(29-7)22(17-20)28-6/h16-17,19H,8-15H2,1-7H3/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDZEFVVFACNLS-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(C)CCCC(C#N)(C1=CC(=C(C(=C1)OC)OC)OC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCN(C)CCC[C@@](C#N)(C1=CC(=C(C(=C1)OC)OC)OC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nexopamil

CAS RN

136033-49-3
Record name Nexopamil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136033493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NEXOPAMIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ECA0E1PO91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nexopamil
Reactant of Route 2
Reactant of Route 2
Nexopamil
Reactant of Route 3
Reactant of Route 3
Nexopamil
Reactant of Route 4
Reactant of Route 4
Nexopamil
Reactant of Route 5
Reactant of Route 5
Nexopamil
Reactant of Route 6
Reactant of Route 6
Nexopamil

Citations

For This Compound
85
Citations
M Kirchengast - Cardiovascular drug reviews, 1994 - Wiley Online Library
… Our research has yielded nexopamil, a member of an entirely … In nexopamil this group has been replaced by a lipophilic … the pharmacological profile of nexopamil (LU 49938), which …
Number of citations: 3 onlinelibrary.wiley.com
T Hohlfeld, M Braun, H Strobach… - Journal of cardiovascular …, 1994 - journals.lww.com
… Nexopamil is a combined inhibitor of vascular L-type calcium … assess the potential of nexopamil to protect reperfused ischemic … We also investigated the potential effects of nexopamil on …
Number of citations: 16 journals.lww.com
BD Nearing, JJ Hutter, RL Verrier - Journal of cardiovascular …, 1996 - journals.lww.com
… We examined the efficacy of nexopamil, which possesses the … The effect of nexopamil was tested during a 10-min period of … ) was superimposed on occlusion, nexopamil reduced the VT/…
Number of citations: 54 journals.lww.com
A Montero, A Rodríguez‐López… - Fundamental & …, 1995 - Wiley Online Library
… study is to analyze whether nexopamil, a verapamil derivative, … Nexopamil abolished in a concentration-dependent way the … Using 5-HT lo4 or 10” M, nexopamil had significant effects at …
Number of citations: 7 onlinelibrary.wiley.com
M Kirchengast, K Rübsamen… - Journal of cardiovascular …, 1993 - europepmc.org
We investigated the effects of nexopamil, a combined Ca2+/5-HT2 antagonist on thrombus formation in vivo and on platelet aggregation in vitro. In anesthetized mongrel dogs, cyclic …
Number of citations: 7 europepmc.org
N Schanze, C Bode, D Duerschmied - Frontiers in immunology, 2019 - frontiersin.org
… activity, inhibition of ischemia-induced neutrophil activation and enhanced endogenous PGI 2 formation were claimed to be factors contributing to the beneficial effects of nexopamil (42)…
Number of citations: 77 www.frontiersin.org
MK Batur, A Oto, Z Ider, S Aksoyek - Angiology, 2000 - search.proquest.com
… nexopamil and diltiazem on TWA magnitude and ventricular fibrillation. Diltiazem and nexopamil decreased the TWA magnitude significantly (<0.05, <0.01, respectively) in chloralose-…
Number of citations: 8 search.proquest.com
LA Funk - 2002 - search.proquest.com
Part I of this thesis describes a new counter-intuitive synthesis of cyclic α, β-unsaturated nitriles. The counter-intuitive cyclization generates a nitrile anion in the presence of a ketone, …
Number of citations: 0 search.proquest.com
RL Verrier - Cardiac Electrophysiology Review, 1997 - Springer
… This conclusion is based on investigations involving calcium channel blockers including verapamil, diltiazem, and nexopamil, which suppress T-wave alternans and prevent ventricular …
Number of citations: 7 link.springer.com
K Kumar, K Nguyen, S Waxman, BD Nearing… - Journal of the American …, 2003 - jacc.org
Objectives : We investigated the antiarrhythmic effects of intrapericardial nitroglycerin (NTG) during acute myocardial ischemia in the porcine heart. Background : Nitroglycerin is a nitric …
Number of citations: 41 www.jacc.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.